molecular formula C11H21NO4 B558439 Boc-d-tert-leucine CAS No. 124655-17-0

Boc-d-tert-leucine

Katalognummer B558439
CAS-Nummer: 124655-17-0
Molekulargewicht: 231,28 g/mole
InChI-Schlüssel: LRFZIPCTFBPFLX-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-D-tert-leucine is a derivative of leucine . It is an amino acid derivative used for research . It has been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .


Synthesis Analysis

The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .


Molecular Structure Analysis

The molecular formula of Boc-D-tert-leucine is C11H21NO4 . Its average mass is 231.289 Da and its monoisotopic mass is 231.147064 Da .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

Boc-D-tert-leucine has a molar mass of 231.29 g/mol . Its melting point is 121 °C . It appears as a solid and its color ranges from white to off-white .

Wissenschaftliche Forschungsanwendungen

Application 1: Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes

  • Summary of the Application: Boc-d-tert-leucine is used in the deprotection of N-tert-Butoxycarbonyl (Boc) protected functionalized heteroarenes. This process is crucial in the production of various N-Boc protected [1,2,4]triazinyl-pyridin-2-yl indole Lewis basic procomplexants .
  • Methods of Application: The traditional deprotection strategies involving trifluoroacetic and other protic and Lewis acids proved unsuccessful in removal of the recalcitrant indole-N-Boc protecting group. A new strategy was developed for deprotection of this complexant class, utilizing 3-methoxypropylamine as a mild deprotecting agent for various N-Boc protected heteroarenes via a proposed addition/elimination mechanism .
  • Results or Outcomes: The method was applied to various heteroarenes including indoles, 1,2-indazoles, 1,2-pyrazoles, and related derivatives. A ten-fold scale-up reaction was also reported, along with experimental evaluation of a preliminary mechanistic hypothesis .

Application 2: Deprotection of N-tert-Butoxycarbonyl (N-Boc) Group Using Oxalyl Chloride

  • Summary of the Application: Boc-d-tert-leucine is used in the deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. This method is applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
  • Methods of Application: The reactions take place under room temperature conditions for 1–4 h with yields up to 90%. A broader mechanism involving the electrophilic character of oxalyl chloride is postulated for this deprotection strategy .
  • Results or Outcomes: This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Application 3: Synthesis of Dipeptide Using Boc-Protected Amino Acid Ionic Liquids

  • Summary of the Application: Boc-d-tert-leucine is used in the synthesis of dipeptides using Boc-protected amino acid ionic liquids (Boc-AAILs) .
  • Methods of Application: A series of room-temperature ionic liquids derived from commercially available Boc-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Application 4: Synthesis of Chiral Copper (II) Polymers

  • Summary of the Application: Boc-d-tert-leucine is used in the synthesis of chiral copper (II) polymers that can catalyze the kinetic resolution of secondary alcohols by acylation .

Application 5: Synthesis of a Chiral Phosphinooxazoline Ligand

  • Summary of the Application: Boc-d-tert-leucine is used as a key precursor in the synthesis of a chiral phosphinooxazoline ligand .

Application 6: Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes

  • Summary of the Application: Boc-d-tert-leucine is used in the deprotection of N-tert-Butoxycarbonyl (Boc) protected functionalized heteroarenes .
  • Methods of Application: Reaction conditions employing trimethylsilyltrifluoromethane sulfonate in concert with 2,6-lutidine afforded 90% conversion of 3 to 4 .

Safety And Hazards

Boc-D-tert-leucine should be handled with care. Avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

Eigenschaften

IUPAC Name

(2R)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFZIPCTFBPFLX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426487
Record name boc-d-tert-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-d-tert-leucine

CAS RN

124655-17-0
Record name boc-d-tert-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124655-17-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-d-tert-leucine
Reactant of Route 2
Reactant of Route 2
Boc-d-tert-leucine
Reactant of Route 3
Reactant of Route 3
Boc-d-tert-leucine
Reactant of Route 4
Reactant of Route 4
Boc-d-tert-leucine
Reactant of Route 5
Boc-d-tert-leucine
Reactant of Route 6
Reactant of Route 6
Boc-d-tert-leucine

Citations

For This Compound
6
Citations
E Masferrer-Rius, F Li, M Lutz… - Catalysis Science & …, 2021 - pubs.rsc.org
… different chiralities (Boc-L-tert-leucine and Boc-D-tert-leucine) as amino acid additives. Boc-L-tert… The use of the opposite enantiomer, Boc-D-tert-leucine, again led to a different catalytic …
Number of citations: 5 pubs.rsc.org
GM Chinigo, M Paige, S Grindrod… - Journal of medicinal …, 2008 - ACS Publications
… To a room temperature solution of 1.50 g (6.9 mmol) of Boc-d-tert-leucine (1.50 g, 6.91 mmol) was added 1.57 g (7.6 mmol) of DCC. After 45 min, 1.03 g (7.6 mmol) of HOBt was added. …
Number of citations: 228 pubs.acs.org
P Vachal - 2003 - search.proquest.com
A novel catalyst for the asymmetric cyanation of imines, the Strecker reaction, is discovered using combinatorial methods. The optimized structure consists of a substituted urea …
Number of citations: 2 search.proquest.com
D Braghiroli, M Di Bella - Tetrahedron: Asymmetry, 1996 - Elsevier
(R)- and (S)-2-aminobutanesulfonic acid, 3a and 3b, and (R)- and (S)-2-amino-3,3-dimethylbutanesulfonic acid, 4a and 4b, were synthesized from the corresponding N-Boc protected β-…
Number of citations: 41 www.sciencedirect.com
AB Mayfield - 2019 - search.proquest.com
Hydrogen-bond-donor catalysts are applied to the construction of challenging 1, 2-cis glycosidic linkages of arabinose and other furanose sugars. Identification of an unusual …
Number of citations: 2 search.proquest.com
E Ronchi - 2022 - search.proquest.com
… -boc-D-tert-leucine starting material was synthesized according to previously published procedures using (+)-sparteine (to set α- stereocenter of pyrrolidine) and Boc-D-tert-leucine (to …
Number of citations: 2 search.proquest.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.